molecular formula C24H21ClN2O3S B5042868 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-diethoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-diethoxybenzamide

Cat. No.: B5042868
M. Wt: 453.0 g/mol
InChI Key: WGYXEAGXUNOVKR-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-diethoxybenzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-diethoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole. Subsequent reactions introduce the chlorophenyl and diethoxybenzamide groups through nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for new therapeutic agents.

Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-diethoxybenzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.

  • Benzamide derivatives: These compounds have the benzamide group but vary in their aromatic and aliphatic substituents.

Uniqueness: N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-diethoxybenzamide stands out due to its specific combination of chlorophenyl and diethoxybenzamide groups, which confer unique chemical and biological properties.

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Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-3-29-17-11-16(12-18(14-17)30-4-2)23(28)26-21-13-15(9-10-19(21)25)24-27-20-7-5-6-8-22(20)31-24/h5-14H,3-4H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYXEAGXUNOVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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